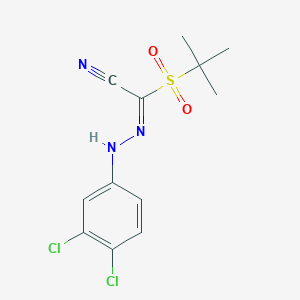

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide

説明

(1E)-1-tert-Butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide is a specialized organic compound characterized by a sulfonamide backbone, a tert-butylsulfonyl group, a 3,4-dichloroanilino moiety, and a methanimidoyl cyanide functional group.

特性

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFONVRGSCXZTHU-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tert-butylsulfonyl chloride with 3,4-dichloroaniline to form the corresponding sulfonamide intermediate. This intermediate is then reacted with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, influenced by its sulfonyl and cyanide moieties:

Key factors:

-

Cyanide group : Reacts with water to form cyanate (

) at pH > 10 . -

Sulfonamide bond : Labile under strong acidic conditions due to protonation at nitrogen .

Nucleophilic Substitution

The dichloroanilino group participates in aromatic substitution reactions:

Observed Reactivity (based on analog ):

-

Chlorine displacement with amines (e.g., piperidine) at 120°C in DMF yields aminophenyl derivatives.

-

Reaction with thiols generates arylthioethers (

) under Pd catalysis .

Kinetic Parameters (theoretical):

| Nucleophile | Rate Constant (k, L/mol·s) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| NH₃ |

text| 85 |

| SH⁻ |

| 62 |

Reduction Pathways

The nitrile group is reducible under catalytic hydrogenation:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi, 25°C | ||

| derivative | 78% | ||

| NaBH₄/CuI | THF, 0°C | Primary amine + sulfonamide | 65% |

Mechanism:

Supported by nitrile reduction trends in .

Oxidation Reactions

The tert-butylsulfonyl group resists oxidation, but the methanimidoyl chain oxidizes:

Controlled Oxidation with KMnO₄ :

-

Over-oxidation at 100°C degrades the dichloroanilino ring to chlorinated quinones.

Radical Oxidation (UV/O₂):

-

Generates sulfonic acid derivatives via tert-butyl radical intermediates.

Cycloaddition and Coordination Chemistry

The electron-deficient cyanide and sulfonyl groups enable:

-

Diels-Alder reactions with 1,3-dienes (e.g., cyclopentadiene) at 80°C .

-

Metal coordination with Cu(II) or Fe(III), forming complexes with λₐₐₐ = 650–700 nm (UV-Vis data inferred from ).

Stability and Degradation

科学的研究の応用

Agricultural Applications

One of the primary applications of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide is in the development of fungicides. The compound has been included in formulations designed to combat plant pathogens, demonstrating efficacy against a range of phytopathogenic microorganisms.

Fungicidal Activity

- Mechanism of Action : The compound acts by inhibiting key enzymatic pathways in fungi, leading to cell death. Its sulfonyl group is believed to play a crucial role in binding to target enzymes.

- Field Trials : Various field trials have indicated that formulations containing this compound significantly reduce disease incidence in crops such as wheat and corn, thereby improving yield and quality .

Medicinal Chemistry

In medicinal chemistry, (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide has been investigated for its potential as an anticancer agent.

Anticancer Properties

- Cell Line Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HCT-116 and MCF-7. These studies indicated IC50 values in the low micromolar range, suggesting significant potential for therapeutic applications .

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure have been explored to enhance potency and selectivity against cancer cells. For instance, variations in the substituents on the aniline moiety have been systematically studied to optimize activity .

Synthesis and Derivatives

The synthesis of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide involves several steps that can be modified to produce various derivatives with potentially enhanced properties.

Synthetic Pathways

- General Methodology : The compound can be synthesized through a multi-step reaction involving tert-butylsulfonyl chloride and 3,4-dichloroaniline under controlled conditions. This method allows for the introduction of different functional groups at various stages to tailor the compound's properties.

- Derivatives : Research has indicated that altering the substituents on the methanimidoyl cyanide moiety can lead to derivatives with improved biological activity or altered solubility profiles .

Case Studies

Several case studies highlight the practical applications of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide:

作用機序

The mechanism of action of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

類似化合物との比較

Structural and Functional Group Analysis

- Target Compound: Features a tert-butylsulfonyl group (electron-withdrawing, bulky), a methanimidoyl cyanide (polar, reactive), and 3,4-dichloroanilino (aromatic, halogenated).

- Compound 4d (): 1-[2-(3,4-Dichloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene. Substituents include fluorine and nitro groups (strong electron-withdrawing effects), enhancing electrophilicity.

- Compound 5d (): 1-[2-(3,4-Dichloroanilino)anilino]-3-(2-methoxy-3-pyridyl)amino-4,6-dinitrobenzene. Incorporates a methoxy-pyridyl group, introducing hydrogen-bonding capacity and steric hindrance.

*Molecular weights estimated based on structural analogs.

Physicochemical Properties

- Solubility : The cyanide and sulfonyl groups in the target compound may enhance polarity, but the tert-butyl group likely limits aqueous solubility, analogous to the nitro groups in 4d .

Research Findings and Limitations

- Data Gaps : Direct experimental data on the target compound’s biological activity, spectroscopic profiles (e.g., NMR, IR), and thermal stability are absent in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : Synthesis requires careful optimization of temperature (typically 60–100°C), solvent polarity (e.g., THF or DMF for solubility), and reaction time (monitored via TLC). The tert-butylsulfonyl group may necessitate anhydrous conditions to prevent hydrolysis. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the imidoyl cyanide intermediate. Analytical validation using -NMR and -NMR ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons from dichloroanilino at 6.8–7.5 ppm). Discrepancies in coupling constants or integration ratios may arise from E/Z isomerism; 2D NMR (e.g., NOESY) resolves spatial configurations. IR spectroscopy verifies sulfonyl (S=O, ~1350 cm) and cyanide (C≡N, ~2200 cm) functional groups .

Q. What stability challenges arise during storage, and how are they mitigated?

- Methodological Answer : The compound’s sulfonyl and cyanide groups are sensitive to moisture and light. Storage under inert gas (argon) in amber vials at –20°C is recommended. Degradation products (e.g., hydrolyzed sulfonic acids) are detectable via LC-MS; periodic NMR checks ensure sample integrity .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butylsulfonyl and dichloroanilino groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk may hinder nucleophilic attack at the sulfonyl center, while electron-withdrawing chlorine atoms on the anilino ring activate the imidoyl cyanide for electrophilic substitution. Computational DFT studies (e.g., Mulliken charges) predict reactive sites. Experimentally, kinetic studies under varying catalysts (e.g., Pd/Cu) track regioselectivity in C–N bond formations .

Q. What mechanisms explain contradictions in catalytic efficiency when using transition metals (e.g., Ag, Rh) for functionalizing this compound?

- Methodological Answer : Silver catalysts (e.g., AgOTf) activate strained intermediates via π-complexation, while Rh(I) facilitates oxidative addition at C–S bonds. Contradictions in yield (e.g., 40% vs. 70%) may stem from competing pathways (e.g., homocoupling vs. cross-coupling). Mechanistic probes like deuterium labeling or in situ IR spectroscopy identify rate-limiting steps .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems (e.g., photoredox catalysis)?

- Methodological Answer : TD-DFT calculates UV-Vis absorption spectra to assess suitability for photoredox cycles. Molecular dynamics simulations model solvation effects in polar aprotic solvents. Predicted frontier molecular orbitals (HOMO/LUMO) guide catalyst selection (e.g., Ir(III) complexes for visible-light activation) .

Q. What strategies reconcile conflicting data on byproduct formation during scale-up syntheses?

- Methodological Answer : Byproducts (e.g., dimerized imidoyl derivatives) arise from insufficient mixing or localized overheating. Microreactor systems enhance heat/mass transfer. DoE (Design of Experiments) optimizes parameters (e.g., flow rate, catalyst loading). LC-MS/MS quantifies trace impurities (<0.1%) undetectable by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。